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Compound of Interest

Compound Name:
3-(1H-benzimidazol-1-yl)propanoic

acid

Cat. No.: B077591 Get Quote

An In-depth Technical Guide to 3-(1H-
benzimidazol-1-yl)propanoic Acid
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-(1H-benzimidazol-1-yl)propanoic acid, tailored for researchers, scientists, and

professionals in drug development. The document summarizes available quantitative data,

outlines experimental protocols, and visualizes a key synthetic pathway.

Core Chemical and Physical Properties
3-(1H-benzimidazol-1-yl)propanoic acid is a derivative of benzimidazole, a heterocyclic

aromatic organic compound. It is important to distinguish this compound from its isomer, 3-(1H-

benzimidazol-2-yl)propanoic acid, also known as Procodazol, for which more extensive data is

publicly available. This guide focuses on the 1-substituted isomer.

Quantitative data for 3-(1H-benzimidazol-1-yl)propanoic acid and its hydrochloride salt are

presented below, with data for the 2-yl isomer provided for comparison.

Table 1: Physical and Chemical Properties of 3-(1H-benzimidazol-1-yl)propanoic Acid and

Related Compounds
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Property
3-(1H-
benzimidazol-1-
yl)propanoic acid

3-(1H-
benzimidazol-1-
yl)propanoic acid
hydrochloride

3-(1H-
benzimidazol-2-
yl)propanoic acid

CAS Number Not explicitly found 30163-88-3[1][2] 23249-97-0[3]

Molecular Formula C₁₀H₁₀N₂O₂ C₁₀H₁₁ClN₂O₂[1][2] C₁₀H₁₀N₂O₂[3]

Molecular Weight 190.20 g/mol 226.66 g/mol [2] 190.2 g/mol [3]

Appearance Not specified Solid[4] Not specified

Melting Point Not specified Not specified
229-231 °C

(decomposes)[3]

Boiling Point Not specified Not specified
497.9±28.0 °C

(Predicted)[3]

Density Not specified Not specified
1.367±0.06 g/cm³

(Predicted)[3]

pKa Not specified Not specified
3.98±0.10 (Predicted)

[3]

SMILES String
O=C(O)CCN1C=NC2

=C1C=CC=C2

Cl.O=C(O)CCN1C=N

C2=CC=CC=C21[1]

O=C(O)CCC1=NC2=

CC=CC=C2N1

InChI Key Not specified

DAVWSJSWUOVUFG

-UHFFFAOYSA-N[1]

[4]

Not specified

Note: A major supplier of the hydrochloride salt explicitly states that they do not collect

analytical data for this product, which may account for the limited availability of experimental

data.[4]

Spectral Data
Detailed experimental spectra for 3-(1H-benzimidazol-1-yl)propanoic acid are not readily

available in the searched literature. However, based on the known spectral characteristics of

benzimidazole derivatives and propanoic acid moieties, the following can be anticipated.
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Table 2: Predicted Spectral Data for 3-(1H-benzimidazol-1-yl)propanoic Acid

Spectrum Type Predicted Characteristics

¹H NMR

- Aromatic protons of the benzimidazole ring

(approx. 7.2-8.0 ppm).- A singlet for the C2-H of

the imidazole ring (approx. 8.0-8.5 ppm).- Two

triplets for the -CH₂-CH₂- protons of the

propanoic acid chain.- A broad singlet for the

carboxylic acid proton (-COOH).

¹³C NMR

- Aromatic carbons of the benzimidazole ring

(approx. 110-145 ppm).- A signal for the C2

carbon of the imidazole ring.- Signals for the two

methylene carbons of the propanoic acid chain.-

A signal for the carbonyl carbon of the

carboxylic acid (approx. 170-180 ppm).

FTIR (cm⁻¹)

- Broad O-H stretch from the carboxylic acid

(approx. 2500-3300 cm⁻¹).- C=O stretch from

the carboxylic acid (approx. 1700-1725 cm⁻¹).-

C=N and C=C stretching from the

benzimidazole ring (approx. 1450-1650 cm⁻¹).-

Aromatic C-H stretching (approx. 3000-3100

cm⁻¹).- Aliphatic C-H stretching (approx. 2850-

2960 cm⁻¹).

Mass Spec.

- A molecular ion peak [M]⁺ corresponding to the

molecular weight (190.20).- Fragmentation

patterns showing the loss of the carboxyl group

and cleavage of the propanoic acid chain.

Experimental Protocols
While a specific, detailed synthesis protocol for 3-(1H-benzimidazol-1-yl)propanoic acid was

not found, a general and widely used method for the N-alkylation of benzimidazoles can be

adapted. This typically involves the reaction of benzimidazole with a halo-substituted carboxylic

acid or a Michael addition to an α,β-unsaturated carboxylic acid.
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Proposed Synthesis of 3-(1H-benzimidazol-1-
yl)propanoic Acid
Reaction Scheme:

Reactants

Reaction Conditions

Products

Benzimidazole

3-Bromopropanoic Acid

Base (e.g., K₂CO₃, NaH)

Solvent (e.g., DMF, Acetonitrile)

Heat

3-(1H-benzimidazol-1-yl)propanoic acid

Byproduct Salt (e.g., KBr)

Click to download full resolution via product page

Caption: Proposed synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid.

Methodology:

Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable polar aprotic

solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Addition of Base: Add a slight excess of a base, such as anhydrous potassium carbonate

(K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the benzimidazole nitrogen.

Addition of Alkylating Agent: Slowly add an equimolar amount of 3-bromopropanoic acid to

the reaction mixture.

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will

need to be optimized (e.g., 60-80 °C for several hours).

Work-up and Purification:

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

Filter the mixture to remove the inorganic salt byproduct.

Remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography.

Biological Activity and Signaling Pathways
Specific studies detailing the biological activity and signaling pathways of 3-(1H-benzimidazol-
1-yl)propanoic acid are limited. However, the benzimidazole scaffold is a well-established

pharmacophore with a broad range of biological activities.[5][6][7]

Antimicrobial Activity: Benzimidazole derivatives are known to exhibit significant antibacterial

and antifungal properties.[6][8][9] Some studies on derivatives of 3-(1H-benzimidazol-1-
yl)propanoic acid have demonstrated antimicrobial activity.[8] The mechanism of action for

some antimicrobial benzimidazoles involves the inhibition of microbial growth by interfering

with essential cellular processes.

Anti-inflammatory Activity: Many benzimidazole-containing compounds have shown potent

anti-inflammatory effects.[5][10] Aryl propionic acid derivatives are a major class of non-

steroidal anti-inflammatory drugs (NSAIDs).[11] The anti-inflammatory activity is often

attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the

biosynthesis of prostaglandins.
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Other Activities: The benzimidazole nucleus is present in drugs with a wide array of

therapeutic uses, including antiviral, anticancer, and antihypertensive agents.[5][7]

No specific signaling pathways involving 3-(1H-benzimidazol-1-yl)propanoic acid have been

elucidated in the reviewed literature. Research in this area would be necessary to determine its

precise mechanism of action and potential therapeutic targets.

Below is a generalized workflow for screening the biological activity of a novel benzimidazole

derivative.

Synthesis & Purification

Biological Screening

Advanced Studies

Synthesis of Compound

Purification & Characterization

In Vitro Assays
(e.g., Antimicrobial, Cytotoxicity)

Enzyme Inhibition Assays
(e.g., COX Inhibition)

Cell-based Assays

In Vivo Animal Models
(e.g., Inflammation, Infection)

Mechanism of Action Studies
(Signaling Pathway Analysis)
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Click to download full resolution via product page

Caption: General workflow for evaluating the biological activity of a synthesized compound.

Conclusion
3-(1H-benzimidazol-1-yl)propanoic acid is a compound of interest due to its structural

relation to the versatile benzimidazole pharmacophore. While specific experimental data for the

free acid are scarce in publicly available literature, this guide provides a consolidated overview

based on the properties of its hydrochloride salt, its isomer 3-(1H-benzimidazol-2-yl)propanoic

acid, and general knowledge of benzimidazole chemistry. The outlined synthetic protocol and

predicted spectral data offer a solid foundation for researchers. Further investigation is

warranted to fully characterize this compound and explore its potential biological activities and

mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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